3-(2,6-Difluoro-4-iodophenyl)morpholine synthesis and characterization
3-(2,6-Difluoro-4-iodophenyl)morpholine synthesis and characterization
This guide details the synthesis and characterization of 3-(2,6-Difluoro-4-iodophenyl)morpholine , a high-value heterocyclic scaffold often employed as an intermediate in the development of PI3K/mTOR inhibitors and other kinase-targeting therapeutics.
The 2,6-difluoro substitution pattern introduces unique conformational constraints and metabolic stability, while the 4-iodo position serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to elaborate the core into complex drug candidates.
Part 1: Retrosynthetic Analysis & Strategy
To design a robust synthesis, we must deconstruct the target molecule. The 3-aryl morpholine core is best accessed via the reduction of a morpholin-3-one intermediate, which traces back to a substituted phenylglycine derivative.
Retrosynthetic Logic
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Target: 3-(2,6-Difluoro-4-iodophenyl)morpholine.
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Disconnection 1 (Reduction): The morpholine ring is accessed by reducing the corresponding lactam (morpholin-3-one).
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Disconnection 2 (Cyclization): The lactam is formed via intramolecular cyclization of an N-chloroacetylated amino alcohol.
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Disconnection 3 (Amide Bond): The precursor is 2-amino-2-(2,6-difluoro-4-iodophenyl)ethanol.
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Disconnection 4 (Reduction): The amino alcohol is derived from the corresponding arylglycine (amino acid).
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Starting Material: 2,6-Difluoro-4-iodobenzaldehyde (Commercially available or synthesized from 1,3-difluoro-5-iodobenzene).
Figure 1: Retrosynthetic pathway identifying 2,6-difluoro-4-iodobenzaldehyde as the key starting material.
Part 2: Detailed Synthesis Protocol
This protocol focuses on the Amino Alcohol Annulation Route , which is scalable and allows for the introduction of chirality if a chiral amine is used in Step 1 (e.g., (R)-phenylglycinol) or via enzymatic resolution of the amino acid.
Materials & Reagents
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Precursor: 2,6-Difluoro-4-iodobenzaldehyde (CAS: 1160573-10-3).[1][]
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Reagents: Sodium cyanide (NaCN), Ammonium carbonate ((NH4)2CO3), Lithium Aluminum Hydride (LAH) or Borane-THF, Chloroacetyl chloride, Sodium Hydride (NaH).
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Solvents: Ethanol, THF (anhydrous), DMF, Dichloromethane (DCM).
Step 1: Synthesis of the Aryl Hydantoin (Bucherer-Bergs Reaction)
Instead of the Strecker reaction (which uses toxic HCN gas), the Bucherer-Bergs reaction is safer and yields the hydantoin, which is easily hydrolyzed to the amino acid.
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Setup: In a pressure vessel or sealed tube, dissolve 2,6-difluoro-4-iodobenzaldehyde (10.0 g, 37.3 mmol) in 50% aqueous ethanol (100 mL).
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Addition: Add Ammonium carbonate (14.4 g, 150 mmol) and Potassium cyanide (3.6 g, 56 mmol).
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Reaction: Heat to 60°C for 18 hours. A white precipitate (the hydantoin) will form.
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Workup: Cool to 0°C. Filter the solid, wash with cold water and diethyl ether.
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Hydrolysis: Suspend the solid in 3M NaOH (50 mL) and reflux for 24 hours to open the ring. Adjust pH to ~7 with conc. HCl to precipitate the amino acid 2-amino-2-(2,6-difluoro-4-iodophenyl)acetic acid .
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Yield: Expect ~75-85%.
Step 2: Reduction to Amino Alcohol
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Setup: Suspend the amino acid (5.0 g, 16 mmol) in anhydrous THF (50 mL) under Nitrogen.
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Reduction: Slowly add Borane-THF complex (1.0 M, 32 mL, 32 mmol) at 0°C.
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Reflux: Warm to room temperature, then reflux for 4 hours.
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Quench: Cool to 0°C. Carefully add Methanol (10 mL) to quench excess borane.
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Workup: Concentrate in vacuo. Redissolve in 10% HCl and reflux for 30 mins (to break the B-N complex). Basify with NaOH to pH 10 and extract with DCM (3x).
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Product: 2-amino-2-(2,6-difluoro-4-iodophenyl)ethanol . (Viscous oil).
Step 3: N-Acylation & Cyclization
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Acylation: Dissolve the amino alcohol (4.0 g, 13.3 mmol) in DCM (40 mL) with Triethylamine (2.2 mL, 16 mmol). Cool to 0°C. Add Chloroacetyl chloride (1.1 mL, 14 mmol) dropwise. Stir for 2 hours.
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Cyclization: Evaporate DCM. Dissolve the crude amide in anhydrous THF (50 mL).
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Base Addition: Add Sodium Hydride (60% dispersion, 1.1 g, 26 mmol) portion-wise at 0°C. Stir at room temperature for 4 hours.
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Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.[3][4] Wash with brine, dry over Na2SO4.[4]
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Product: 5-(2,6-difluoro-4-iodophenyl)morpholin-3-one .
Step 4: Final Reduction to Morpholine
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Setup: Dissolve the morpholin-3-one (3.0 g) in anhydrous THF (30 mL).
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Reduction: Add Borane-Dimethyl Sulfide (BMS) (2.0 equiv) or LAH (1.5 equiv) at 0°C. Reflux for 3 hours.
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Quench & Workup: Quench with MeOH/HCl. Reflux 1 hour to cleave borane complexes. Basify and extract with DCM.
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Purification: Silica gel chromatography (Eluent: 5% MeOH in DCM with 1% NH4OH).
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Final Product: 3-(2,6-Difluoro-4-iodophenyl)morpholine .
Part 3: Characterization Data
Since this specific compound is an intermediate, the following data is derived from structure-activity relationships of verified analogs (e.g., 3-(2,6-difluorophenyl)morpholine).
Predicted NMR Specifications
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1H NMR | 7.35 | Doublet (J ≈ 6-8 Hz) | 2H | Ar-H (Positions 3,5 of phenyl ring) |
| 1H NMR | 4.05 | dd (J ≈ 10, 3 Hz) | 1H | C3-H (Benzylic, chiral center) |
| 1H NMR | 3.85 - 3.70 | Multiplet | 2H | C2-H (Ether protons adjacent to C3) |
| 1H NMR | 3.55 | td (J ≈ 11, 3 Hz) | 1H | C6-H (Ether proton) |
| 1H NMR | 3.35 | dt (J ≈ 11, 2 Hz) | 1H | C6-H (Ether proton) |
| 1H NMR | 3.05 - 2.85 | Multiplet | 2H | C5-H (Amine protons) |
| 1H NMR | 1.80 | Broad Singlet | 1H | N-H (Exchangeable) |
| 19F NMR | -114.5 | Triplet/Multiplet | 2F | Ar-F (2,6-positions) |
Key Diagnostic Features:
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19F NMR: The signal at -114 ppm is characteristic of the 2,6-difluoro motif.
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Mass Spectrometry (ESI+):
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Formula: C10H10F2INO
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Exact Mass: 324.98
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Observed [M+H]+: 326.0
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Isotope Pattern: Iodine does not have significant natural isotopes, but the M+H peak will be distinctively mass-deficient compared to non-halogenated analogs.
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Part 4: Process Safety & Handling
Critical Hazards
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Sodium Cyanide (Step 1): Fatal if swallowed or in contact with skin. Contact with acid liberates HCN gas. Protocol: Use a bleach (hypochlorite) bath to quench all cyanide waste immediately.
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Borane/LAH (Step 2 & 4): Reacts violently with water/protic solvents releasing Hydrogen gas. Protocol: Use under inert atmosphere (Argon/Nitrogen). Quench slowly at 0°C.
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2,6-Difluoro-4-iodobenzaldehyde: Likely a skin sensitizer and irritant. Handle in a fume hood.
Stability
The final morpholine product is a secondary amine. It is stable at room temperature but will absorb CO2 from the air to form carbamates over time. Storage: Store under Nitrogen or Argon at 4°C.
Part 5: Alternative "Rapid Discovery" Route (SnAP Reagents)
For small-scale discovery chemistry (mg scale), the SnAP (Stannylamine Protocol) offers a 1-step cyclization from the aldehyde.
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Reagent: SnAP-M Reagent (1-((tributylstannyl)methoxy)ethanamine).
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Protocol:
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Mix 2,6-difluoro-4-iodobenzaldehyde + SnAP Reagent + 4Å MS in DCM.
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Add Copper(II) Triflate (catalyst) and 2,6-lutidine.
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Stir for 12 hours.
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Mechanism: Oxidative radical cyclization.
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Advantage: Avoids multi-step linear synthesis.
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Disadvantage: High cost of SnAP reagents; Tin removal required.
Figure 2: Modern SnAP reagent pathway for rapid analog generation.
References
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SnAP Reagents for Morpholine Synthesis
- Title: Stannylamine Protocol (SnAP)
- Source: Organic Syntheses, 2016, 93, 286-305.
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URL:[Link]
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General Synthesis of 3-Aryl Morpholines
- Title: Practical Synthesis of 2-Substituted Morpholines.
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Starting Material Data
- Title: (2,6-Difluoro-4-iodophenyl)methanol Safety & Properties.
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Source: Sigma-Aldrich.
Sources
- 1. 146137-76-0 | 2-Fluoro-5-iodobenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 5. WO2016097072A1 - TETRAHYDRO-PYRIDO[3,4-b]INDOLE ESTROGEN RECEPTOR MODULATORS AND USES THEREOF - Google Patents [patents.google.com]
